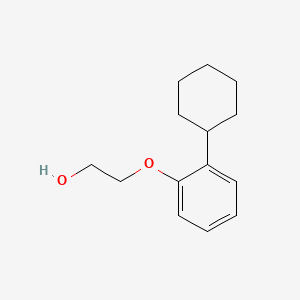

2-(2-Cyclohexylphenoxy)ethanol

Beschreibung

2-(2-Cyclohexylphenoxy)ethanol (CAS 54852-66-3) is a glycol ether derivative characterized by a cyclohexyl group attached to the ortho position of a phenoxyethanol backbone. Its molecular structure combines the lipophilic cyclohexyl moiety with the hydrophilic ethoxy group, making it a versatile compound in pharmaceutical and industrial applications. According to Shenzhen Aito Chemistry Co., Ltd., the compound is supplied at 95% purity in 1g quantities and is tailored for pharmaceutical research, particularly in custom synthesis and scale-up production . The cyclohexyl group enhances its solubility in non-polar solvents compared to simpler phenoxyethanol derivatives, which may influence its efficacy in drug formulations or catalytic systems .

Eigenschaften

CAS-Nummer |

54852-66-3 |

|---|---|

Molekularformel |

C14H20O2 |

Molekulargewicht |

220.31 g/mol |

IUPAC-Name |

2-(2-cyclohexylphenoxy)ethanol |

InChI |

InChI=1S/C14H20O2/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h4-5,8-9,12,15H,1-3,6-7,10-11H2 |

InChI-Schlüssel |

ZOICHFKQGRWPTO-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)C2=CC=CC=C2OCCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylphenoxy)ethanol typically involves the reaction of 2-cyclohexylphenol with ethylene oxide. The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide to facilitate the nucleophilic attack of the phenoxide ion on the ethylene oxide. The reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Cyclohexylphenoxy)ethanol can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as metal oxides, can also enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Cyclohexylphenoxy)ethanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Cyclohexylphenyl ketone or cyclohexylbenzaldehyde.

Reduction: Cyclohexylphenyl ethane.

Substitution: Cyclohexylphenyl halides or amines.

Wissenschaftliche Forschungsanwendungen

2-(2-Cyclohexylphenoxy)ethanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.

Industry: It is used in the formulation of specialty chemicals, such as surfactants and emulsifiers.

Wirkmechanismus

The mechanism of action of 2-(2-Cyclohexylphenoxy)ethanol involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The hydroxyl group can form hydrogen bonds with membrane proteins, influencing their function and activity.

Vergleich Mit ähnlichen Verbindungen

2-(4-Cyclohexylphenoxy)ethanol (CAS 1020-00-4)

This positional isomer features the cyclohexyl group on the para position of the phenyl ring.

2-Phenoxyethanol (CAS 122-99-6)

A simpler analogue lacking the cyclohexyl group, 2-phenoxyethanol is widely used as a preservative and solvent. Its log10 water solubility (log10ws) is higher than cyclohexyl-substituted derivatives, reflecting reduced hydrophobicity. This difference impacts applications: 2-phenoxyethanol is preferred in cosmetics, whereas 2-(2-cyclohexylphenoxy)ethanol may excel in lipid-soluble drug formulations .

2-(Biphenyl-2-yloxy)ethanol (CAS 7501-02-2)

Replacing the cyclohexyl group with a biphenyl moiety increases aromaticity and molecular weight (214.26 g/mol). The biphenyl structure enhances UV stability, making this compound suitable for materials science, though its higher rigidity may reduce solubility in polar solvents compared to cyclohexyl derivatives .

Physicochemical Properties

Notes:

- The log10ws value for 2-(2-cyclohexylphenoxy)ethyl-2-phenoxyethyl ether (CAS 116373-69-4) is -5.62, suggesting extremely low water solubility for cyclohexylphenoxy derivatives .

- 2-Phenoxyethanol’s higher solubility makes it preferable in aqueous formulations, while cyclohexyl-substituted variants are suited for lipid-based systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.